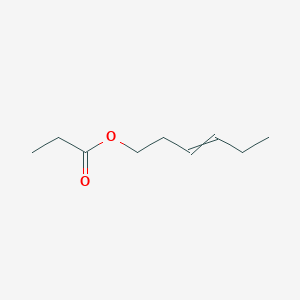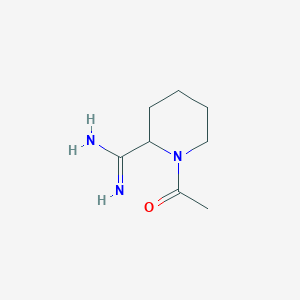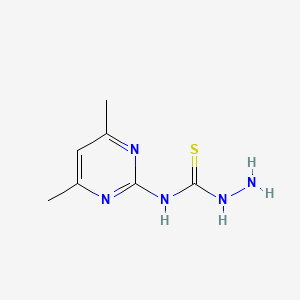![molecular formula C19H16ClN3O5S2 B12449940 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12449940.png)
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamid ist eine organische Verbindung mit einer komplexen Struktur, die einen Benzamid-Kern beinhaltet, der mit Chlor- und Sulfamoyl-Gruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamid erfolgt typischerweise in mehreren Schritten. Eine übliche Methode beginnt mit der Chlorierung von Benzamid, um die Chlor-Gruppe einzuführen. Darauf folgt die Sulfonierung der Phenylringe, um die Sulfamoyl-Gruppen anzubringen. Die Reaktionsbedingungen erfordern oft die Verwendung starker Säuren oder Basen, erhöhter Temperaturen und spezifischer Katalysatoren, um sicherzustellen, dass die gewünschten Substitutionen effizient ablaufen.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion dieser Verbindung große Batch-Reaktoren umfassen, in denen die Reagenzien unter kontrollierten Bedingungen gemischt werden. Der Prozess kann Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Chlor-N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu verändern.
Substitution: Die Chlor- und Sulfamoyl-Gruppen können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfonsäuren führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
4-Chlor-N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition oder Proteinbindung verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Zwischenprodukt in verschiedenen Herstellungsprozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlor- und Sulfamoyl-Gruppen können Wasserstoffbrückenbindungen oder elektrostatische Wechselwirkungen mit Proteinen oder Enzymen eingehen und deren Aktivität möglicherweise hemmen. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem biologischen Kontext ab.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and sulfamoyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The chloro and sulfamoyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-N-(3-Sulfamoylphenyl)benzamid
- 5-Chlor-2-Methoxy-N-{2-(4-Sulfamoylphenyl)ethyl}benzamid
Einzigartigkeit
4-Chlor-N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das bestimmte chemische und biologische Eigenschaften verleihen kann. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität oder Bindungsaffinität aufweisen, was es für bestimmte Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C19H16ClN3O5S2 |
|---|---|
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
4-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-14-3-1-13(2-4-14)19(24)22-15-5-11-18(12-6-15)30(27,28)23-16-7-9-17(10-8-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26) |
InChI-Schlüssel |
VGZZGICPHRJOLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)
![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile](/img/structure/B12449864.png)



![N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine](/img/structure/B12449894.png)
![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)

![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)

![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)


![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
